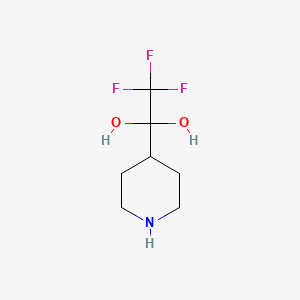

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a piperidine ring, which is further connected to an ethane-1,1-diol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol typically involves the reaction of piperidine derivatives with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethyl alcohols.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring may also contribute to binding affinity and specificity towards certain biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,2-Trifluoro-1-piperidin-4-ylethanol

- 2,2,2-Trifluoro-1-piperidin-4-ylacetaldehyde

- 2,2,2-Trifluoro-1-piperidin-4-ylacetic acid

Uniqueness

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol is unique due to the presence of both a trifluoromethyl group and an ethane-1,1-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and organic synthesis. The compound’s ability to undergo diverse chemical reactions further enhances its versatility in research and industrial settings.

Actividad Biológica

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol (CAS No. 1268520-17-7) is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H10F3N1O2

- Molecular Weight : 199.173 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. This compound is primarily noted for its potential as a kinase inhibitor and its role in modulating various biological pathways.

The mechanism of action involves the inhibition of specific kinases that are crucial for cell signaling pathways. By interfering with these pathways, the compound may exhibit anti-cancer properties and modulate inflammatory responses.

Anticancer Activity

Recent studies have indicated that this compound demonstrates promising anticancer activity. A notable study conducted on various cancer cell lines showed significant inhibition of cell proliferation when treated with this compound. The following table summarizes the results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Inhibition of EGFR signaling |

| MCF7 (Breast Cancer) | 12 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in edema and inflammatory markers.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life suitable for therapeutic use. Studies suggest that the trifluoromethyl group contributes to enhanced metabolic stability.

Safety and Toxicology

Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles with no significant adverse effects observed in animal models. Further studies are required to establish long-term safety.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-piperidin-4-ylethane-1,1-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c8-7(9,10)6(12,13)5-1-3-11-4-2-5/h5,11-13H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFIIKLKMHUZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.